molecular formula C8H10FNO2S B1382786 (2-Fluoro-4-methylphenyl)methanesulfonamide CAS No. 1565321-68-7

(2-Fluoro-4-methylphenyl)methanesulfonamide

Cat. No. B1382786
CAS RN: 1565321-68-7
M. Wt: 203.24 g/mol
InChI Key: VTDUBTXOYYXSJP-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . It is also known as FMSA. It is used in various fields of research and industry due to its unique properties.


Molecular Structure Analysis

The InChI code for “(2-Fluoro-4-methylphenyl)methanesulfonamide” is 1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(2-Fluoro-4-methylphenyl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Quantum Chemical Investigations

  • Molecular Conformation and Vibrational Transitions : A study by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamide compounds. This research highlights the importance of computational chemistry in understanding the molecular dynamics of compounds like (2-Fluoro-4-methylphenyl)methanesulfonamide (Karabacak, Cinar, & Kurt, 2010).

Structural Analysis and Crystallography

  • Structural Similarities and Biological Implications : Gowda, Foro, and Fuess (2007) analyzed the structure of N-(4-Fluorophenyl)methanesulfonamide, noting its similarity to other alkyl sulfonanilides. They emphasized how the positioning of the amide hydrogen relative to the benzene ring could influence biological activity, relevant for compounds like (2-Fluoro-4-methylphenyl)methanesulfonamide (Gowda, Foro, & Fuess, 2007).

Catalytic and Synthetic Applications

  • Enantioselective Allylic Alkylation : Liu et al. (2009) demonstrated the use of (2-Fluoro-4-methylphenyl)methanesulfonamide in catalytic processes. They achieved highly regio- and enantioselective allylic alkylation, creating fluorobis(phenylsulfonyl)methylated compounds, which indicates the potential of this compound in sophisticated organic syntheses (Liu et al., 2009).

Chemoselective N-Acylation

  • Development of N-Acylation Reagents : Kondo et al. (2000) researched the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, aiming for chemoselectivity. This study shows how modifications of (2-Fluoro-4-methylphenyl)methanesulfonamide can lead to useful reagents in organic chemistry (Kondo et al., 2000).

Fluoroalkylation and Synthesis

  • Nucleophilic Fluoromethylation : Prakash et al. (2009) explored the efficient nucleophilic fluoromethylation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane, a compound structurally related to (2-Fluoro-4-methylphenyl)methanesulfonamide. This research provides insight into the synthesis of fluorinated organic compounds (Prakash et al., 2009).

Safety And Hazards

The safety information for “(2-Fluoro-4-methylphenyl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUBTXOYYXSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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